molecular formula C22H26N2O2 B2541990 N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine CAS No. 851111-51-8

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine

Cat. No.: B2541990
CAS No.: 851111-51-8
M. Wt: 350.462
InChI Key: POJKLTJZKVEMCH-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine is a quinoline derivative characterized by a complex substitution pattern. Its molecular formula is C₂₂H₂₆N₂O₂, with a molecular weight of 350.46 g/mol and CAS registry number 851111-51-8 . The structure features a quinolin-2-amine core substituted with three methyl groups (at N, C4, and C8 positions) and a benzyl group bearing ethoxy and methoxy substituents at the 4- and 3-positions, respectively.

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-6-26-19-11-10-17(13-20(19)25-5)14-24(4)21-12-16(3)18-9-7-8-15(2)22(18)23-21/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJKLTJZKVEMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN(C)C2=NC3=C(C=CC=C3C(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.

    Attachment of the 4-ethoxy-3-methoxyphenyl Group: This step involves the reaction of the quinoline derivative with 4-ethoxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its quinoline core structure is known to exhibit various biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The quinoline core structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The quinoline scaffold is shared among several analogs, but substituent variations critically influence their biological and chemical profiles. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine C₂₂H₂₆N₂O₂ 350.46 Quinoline core + N,4,8-trimethyl + 4-ethoxy-3-methoxybenzyl
Ethylquinolin-2-amine C₆H₇N₃O 205.07 Quinoline core + ethylamine at C2
1,5-Dibromo-2-methoxy-3-(trifluoromethyl)benzene Not provided Not provided Bromine, methoxy, trifluoromethyl on benzene
6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole C₉H₁₃NS 167.27 Benzothiazole core + dimethyl and tetrahydro

Key Observations :

  • The target compound has a significantly higher molecular weight than simpler quinoline derivatives like ethylquinolin-2-amine, primarily due to its bulky 4-ethoxy-3-methoxybenzyl group .
  • Compared to halogenated aromatics (e.g., 1,5-dibromo-2-methoxy-3-(trifluoromethyl)benzene), the target lacks electron-withdrawing groups, suggesting distinct electronic properties and reactivity .
  • The tetrahydrobenzothiazole analog (167.27 g/mol) highlights how heterocyclic cores and saturation reduce molecular weight and alter solubility .

Functional Group Impact on Properties

  • Metabolic Stability : Aryl ethers (methoxy, ethoxy) are less prone to oxidative metabolism than alkyl chains, which may increase the compound's half-life relative to analogs with aliphatic substituents .
  • Steric Effects: The N-benzyl group introduces steric hindrance around the quinoline nitrogen, possibly affecting binding interactions in biological targets compared to smaller substituents (e.g., ethyl in ethylquinolin-2-amine) .

Reactivity and Stability Insights

Evidence from lignin degradation studies (e.g., 4-ethoxy-3-methoxyphenylglycerol derivatives) suggests that ethoxy and methoxy groups on aromatic rings resist enzymatic cleavage under conditions mediated by laccases and redox mediators .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Quinoline Derivatives: Methyl and aryl substitutions on quinoline are associated with kinase inhibition and antimicrobial activity. The target’s bulky substituents may modulate selectivity for such targets .

Biological Activity

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N,4,8-trimethylquinolin-2-amine, also known by its CAS number 851111-51-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H26N2O2
  • Molecular Weight : 350.462 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may function as a kinase inhibitor. Kinases are enzymes that play a critical role in various cellular processes, including signaling pathways that regulate cell growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and diabetes.

Antidiabetic Potential

Recent studies have highlighted the compound's potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibiting PTP1B can enhance insulin sensitivity and glucose uptake in cells, making it a promising candidate for treating type 2 diabetes mellitus (T2DM) .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the activity of PTP1B with an IC50 value indicating potent inhibition. These findings suggest that the compound could effectively enhance insulin-stimulated glucose uptake without significant cytotoxicity .

Case Studies

While specific case studies on this compound are scarce, related compounds in the quinoline class have been documented to show favorable outcomes in clinical settings. For example, similar derivatives have been tested for their effects on glucose metabolism and have shown promising results in enhancing insulin sensitivity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (μM)Selectivity
This compoundPTP1B InhibitorTBDTBD
2-Ethoxy-4-(methoxymethyl)benzamidePTP1B Inhibitor0.0732-fold over TCPTP
Quinoline Derivative AAnticancer ActivityTBDTBD

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